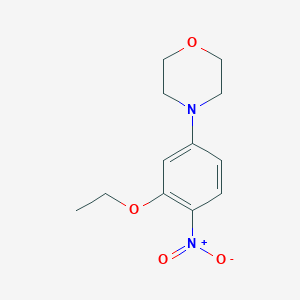

4-(3-Ethoxy-4-nitrophenyl)morpholine

Description

Contextualization of 4-(3-Ethoxy-4-nitrophenyl)morpholine within Heterocyclic Chemistry

This compound is a heterocyclic compound featuring a morpholine (B109124) ring attached to a substituted nitrophenyl group. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry due to its favorable physicochemical properties. nih.govsci-hub.see3s-conferences.org It is often considered a "privileged pharmacophore" because of its presence in numerous bioactive molecules and approved drugs. nih.govsci-hub.se The morpholine moiety can enhance aqueous solubility, metabolic stability, and bioavailability of a drug molecule. thieme-connect.com Its structural features allow for optimal basicity and lipophilicity, making it a versatile building block in drug design. thieme-connect.com

The nitrophenyl group attached to the morpholine ring places this compound within the broader class of nitroaromatic compounds, which have a long history in medicinal chemistry and are known for a wide range of biological activities. acs.orgsvedbergopen.com The specific substitution pattern on the phenyl ring, with both an ethoxy and a nitro group, further defines the compound's chemical character and potential for various applications.

Significance of the Ethoxy and Nitrophenyl Moieties in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds

The ethoxy and nitrophenyl moieties are crucial functional groups that significantly influence the properties and reactivity of organic molecules. reachemchemicals.com

Ethoxy Group: The ethoxy group (-OCH2CH3) is an electron-donating group that can impact a molecule's lipophilicity and metabolic stability. In drug design, the introduction of an ethoxy group can modulate a compound's pharmacokinetic profile, potentially improving its absorption and distribution within the body.

Nitrophenyl Group: The nitro group (-NO2) is a strong electron-withdrawing group, which profoundly affects the electronic properties of the aromatic ring. svedbergopen.comresearchgate.net This electronic influence is critical in various chemical reactions and can be a key determinant of a molecule's biological activity. svedbergopen.com Nitroaromatic compounds are precursors to a wide array of other functional groups, most notably amines, through reduction of the nitro group. This chemical versatility makes them valuable intermediates in organic synthesis. mdpi.com In medicinal chemistry, the nitro group itself can be essential for the mechanism of action of certain drugs. svedbergopen.com

The combination of these two groups on a phenyl ring attached to a morpholine scaffold creates a molecule with a unique set of properties, making it an interesting candidate for further investigation in both organic synthesis and medicinal chemistry.

Overview of Current Research Trajectories and Underexplored Avenues for this compound

While direct research on this compound is not extensively documented in publicly available literature, the research trajectories for analogous compounds provide a clear indication of its potential areas of study.

Current Research Trajectories (based on analogous compounds):

Anticancer Drug Discovery: Derivatives of 4-(4-nitrophenyl)morpholine (B78992) have been investigated for their anticancer activities. nih.gov This suggests that this compound could also be a valuable intermediate in the synthesis of potential antitumor drugs.

Precursor for Biologically Active Amines: The reduction of the nitro group in nitrophenyl-morpholine derivatives to an amino group is a common synthetic strategy to create building blocks for more complex molecules with a range of biological activities. mdpi.com These amino derivatives are used in the development of kinase inhibitors, antimigraine drugs, and agents for other therapeutic areas. researchgate.net

Materials Science: Nitroaromatic compounds have been explored for their use in the synthesis of nanowires and other materials, suggesting potential applications for this compound in this field. chemicalbook.com

Underexplored Avenues:

Detailed Biological Profiling: A thorough investigation of the specific biological activities of this compound itself, beyond its role as a synthetic intermediate, is an area ripe for exploration.

Catalysis: The potential use of this compound or its derivatives in catalytic applications remains largely unexplored.

Probe for Mechanistic Studies: The specific electronic and steric properties imparted by the ethoxy and nitro groups could make this molecule a useful tool for studying reaction mechanisms or biological processes.

Further research into these areas would contribute to a more comprehensive understanding of the chemical and biological potential of this compound.

Interactive Data Tables

Table 1: Physicochemical Properties of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(4-Nitrophenyl)morpholine | 10389-51-2 | C10H12N2O3 | 208.21 |

| 4-(3-Methoxy-4-nitrophenyl)morpholine | 6950-88-5 | C11H14N2O4 | 238.24 |

| 4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine | Not Available | C13H18N2O4 | 266.29 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-ethoxy-4-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-2-18-12-9-10(3-4-11(12)14(15)16)13-5-7-17-8-6-13/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJPHQASENFHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of 4 3 Ethoxy 4 Nitrophenyl Morpholine

Methodologies for the Construction of the 4-(3-Ethoxy-4-nitrophenyl)morpholine Core Structure

The construction of the this compound core structure hinges on the effective introduction of the morpholine (B109124) ring system onto a pre-functionalized phenyl ring. This involves careful regioselective placement of the nitro and ethoxy groups, followed by the formation of the crucial carbon-nitrogen bond that links the two components.

Strategies for the Introduction of the Morpholine Ring System

The most prevalent and efficient method for introducing the morpholine ring onto an aromatic system is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, morpholine acts as the nucleophile, displacing a suitable leaving group on the aromatic ring. For the synthesis of this compound, this involves the reaction of morpholine with a 1-halo-3-ethoxy-4-nitrobenzene derivative.

The reactivity of the leaving group is a critical factor in the success of the SNAr reaction. Fluorine is often the preferred halogen as a leaving group in these reactions due to the high electronegativity of the C-F bond, which enhances the electrophilicity of the carbon atom being attacked. This leads to a faster rate of reaction compared to other halogens like chlorine or bromine. The general reaction is depicted below:

Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Reactivity | Comments |

| -F | Highest | The high electronegativity of fluorine activates the aromatic ring for nucleophilic attack. |

| -Cl | Moderate | Less reactive than fluorine but still a viable leaving group. |

| -Br | Moderate | Similar reactivity to chlorine. |

| -I | Lowest | Generally a poor leaving group in SNAr reactions. |

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, which can solvate the charged intermediate and facilitate the reaction. The presence of a base, such as potassium carbonate (K2CO3) or a tertiary amine like triethylamine, is often required to neutralize the hydrogen halide formed during the reaction and to deprotonate the morpholine nitrogen, increasing its nucleophilicity.

Regioselective Functionalization of the Phenyl Ring with Nitro and Ethoxy Groups

The regioselective introduction of the nitro and ethoxy groups onto the phenyl ring is a crucial prerequisite for the synthesis of the target molecule. The synthesis typically starts from a commercially available substituted benzene (B151609) derivative. A plausible route begins with the nitration of a suitable precursor, followed by the introduction of the ethoxy group, or vice versa.

For instance, starting from 3-chlorophenol, nitration can be performed to introduce the nitro group. The directing effects of the hydroxyl and chloro groups will influence the position of nitration. Subsequently, the hydroxyl group can be etherified to an ethoxy group. The final step would then be the nucleophilic aromatic substitution of the chlorine atom with morpholine.

A more direct approach involves starting with a precursor that already contains the desired substitution pattern. For example, 3-ethoxy-4-nitrophenol (B3055419) is a known compound and can serve as a key intermediate. The phenolic hydroxyl group can be converted into a good leaving group, such as a tosylate or, more commonly, a halide, to facilitate the subsequent SNAr reaction with morpholine. A patent has described the production of 3-ethoxy-4-nitrophenol from m-dichlorobenzene, offering a cost-effective route to this key intermediate.

Multi-step Reaction Sequences and Identification of Key Intermediates

A logical multi-step synthesis of this compound can be envisioned starting from readily available materials. A representative synthetic sequence is outlined below:

Scheme 1: Plausible Multi-step Synthesis of this compound

Key Intermediates in the Synthesis:

1-Halo-3-ethoxy-4-nitrobenzene (e.g., 1-chloro- or 1-fluoro-3-ethoxy-4-nitrobenzene): This activated aromatic halide is the direct precursor for the final SNAr reaction. The choice of the halogen will influence the reaction conditions required for the subsequent step. The conversion of the phenol (B47542) to the halide can be achieved using standard halogenating agents. For instance, treatment of 3-ethoxy-4-nitrophenol with phosphoryl chloride (POCl3) or thionyl chloride (SOCl2) can yield the corresponding chloro-derivative.

The progress of each step in the reaction sequence can be monitored using standard analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy to ensure the complete conversion of starting materials and to characterize the intermediates.

Mechanistic Considerations in the Synthesis of this compound

The key chemical transformation in the synthesis of this compound is the nucleophilic aromatic substitution reaction. Understanding the mechanism of this reaction is essential for optimizing reaction conditions and predicting potential side products.

Nucleophilic Aromatic Substitution Reactions

The SNAr reaction proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile (morpholine) attacks the electron-deficient carbon atom of the aromatic ring that bears the leaving group. This attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The presence of strong electron-withdrawing groups, such as the nitro group (-NO2), is crucial for the stabilization of the negative charge in the Meisenheimer complex. The nitro group, particularly when positioned ortho or para to the leaving group, can delocalize the negative charge through resonance, thereby lowering the activation energy of the reaction. In the case of 1-halo-3-ethoxy-4-nitrobenzene, the nitro group is para to the leaving group, providing significant stabilization.

Figure 1: Resonance Stabilization of the Meisenheimer Complex

In the second step of the mechanism, the leaving group departs from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, this compound.

Cyclization and Condensation Reactions

While the primary route to this compound involves the direct coupling of morpholine with a pre-functionalized aromatic ring, alternative strategies involving cyclization reactions are theoretically possible. As mentioned earlier, a double N-alkylation of 3-ethoxy-4-nitroaniline (B1600549) with a suitable dielectrophile, such as bis(2-chloroethyl) ether, could in principle lead to the formation of the morpholine ring in a cyclization-condensation reaction.

However, such an approach is often plagued by side reactions, including polymerization and the formation of undesired byproducts. The control of regioselectivity and the efficiency of the cyclization step can be challenging, making the SNAr pathway the more synthetically viable and widely adopted method for the preparation of N-aryl morpholine derivatives.

Reduction and Oxidation Pathways of Related Analogues

The chemical reactivity of this compound can be inferred from studies on closely related analogues. The primary transformations involve the reduction of the nitro group and the oxidation of the morpholine moiety.

Reduction: The most common and significant reaction is the reduction of the aromatic nitro group to an amine. This transformation is a critical step in converting these compounds into versatile building blocks for medicinal chemistry. For instance, the reduction of 4-(4-nitrophenyl)morpholin-3-one (B139987) to 4-(4-aminophenyl)morpholin-3-one (B139978) is effectively achieved through catalytic hydrogenation. google.com This process typically employs a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol (B129727) or aqueous acetic acid under hydrogen pressure. google.com Similarly, deuterated analogues such as 3-Fluoro-4-(2,2,6,6-d4-morpholino)aniline are prepared by the catalytic hydrogenation of their nitro precursors. google.com This conversion is fundamental as the resulting aniline (B41778) is a key intermediate for forming amides, sulfonamides, and other derivatives.

Oxidation: The morpholine ring itself is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen. Studies on the synthesis of 4-(4-aminophenyl)-3-morpholinone have shown that an intermediate, 4-(4-nitrophenyl)morpholine (B78992), can be oxidized to 4-(4-nitrophenyl)-3-morpholinone. google.com This transformation introduces a carbonyl group into the morpholine ring, significantly altering its electronic and conformational properties. Oxidizing agents such as potassium permanganate (B83412) or sodium chlorite (B76162) under acidic conditions have been utilized for this purpose. google.com

Table 1: Key Reduction and Oxidation Reactions of Analogous Compounds

| Starting Material | Reaction Type | Reagents & Conditions | Product |

|---|---|---|---|

| 4-(4-Nitrophenyl)morpholin-3-one | Reduction | H₂, Pd/C, Methanol | 4-(4-Aminophenyl)morpholin-3-one google.com |

| 2,2,6,6-d₄-4-(2-Fluoro-4-nitrophenyl)morpholine | Reduction | H₂, 10% Pd/C, Ethanol | 3-Fluoro-4-(2,2,6,6-d₄-morpholino)aniline google.com |

| 4-(4-Nitrophenyl)morpholine | Oxidation | Sodium Chlorite or Potassium Permanganate | 4-(4-Nitrophenyl)-3-morpholinone google.com |

Derivatization Strategies for Advanced Research

The structure of this compound is well-suited for various derivatization strategies aimed at producing advanced tools for chemical biology and medicinal chemistry research.

Post-Synthetic Modifications of the Morpholine Nitrogen and Phenyl Ring

Post-synthetic modifications allow for the diversification of the core structure to probe biological interactions or modulate physicochemical properties.

Phenyl Ring Modification: The primary site for modification on the phenyl ring is the nitro group. As discussed, its reduction to an aniline provides a versatile chemical handle. The resulting amino group can be readily acylated with various carboxylic acids or sulfonyl chlorides to generate extensive libraries of amide and sulfonamide derivatives. Furthermore, the aniline can be converted into a diazonium salt, which can then undergo a range of Sandmeyer or related reactions to introduce halides, cyano, or hydroxyl groups.

Morpholine Nitrogen Modification: The nitrogen atom in the morpholine ring is a tertiary amine, which limits its reactivity compared to a secondary amine. However, it can be oxidized to form an N-oxide. This modification introduces a polar group that can alter the compound's solubility, metabolic stability, and interaction with biological targets.

Synthesis of Deuterated Analogues for Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612), is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The synthesis of deuterated analogues of this compound can provide valuable insights into its metabolic fate.

A common strategy involves the use of deuterated building blocks. For example, a patent describes the synthesis of 2,2,6,6-d₄-morpholine, which can then be used in a nucleophilic aromatic substitution reaction with a suitable fluoronitrobenzene derivative to create a deuterated final product. google.com Applying this logic, 2,2,6,6-d₄-morpholine could be reacted with a halo-3-ethoxy-4-nitrobenzene to yield the corresponding deuterated analogue.

Another approach is to introduce deuterium onto the ethoxy group. For instance, a deuterated version of a similar compound, 4-(3-Methoxy-4-nitrophenyl)morpholine-d3, is commercially available, where the deuterium atoms are on the methoxy (B1213986) group. pharmaffiliates.com This suggests that using deuterated ethylating agents during the synthesis of the ethoxy-substituted phenyl precursor is a viable strategy for creating ethoxy-deuterated analogues. These labeled compounds are instrumental in mass spectrometry-based bioanalytical assays and for studying the kinetic isotope effect on metabolism. ckisotopes.com

Table 2: Strategies for Synthesizing Deuterated Analogues

| Labeling Position | Synthetic Strategy | Precursor Example |

|---|---|---|

| Morpholine Ring | Use of a pre-labeled heterocyclic building block. | 2,2,6,6-d₄-morpholine google.com |

| Ethoxy Group | Use of a deuterated alkylating agent in the synthesis of the phenyl precursor. | Deuterated ethyl iodide or similar. |

Design and Synthesis of Chemically Modified Analogues for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, SAR can be systematically explored by modifying its distinct structural regions.

Phenyl Ring Substituents: The substitution pattern on the phenyl ring is a critical determinant of activity. Analogues can be synthesized where the position of the ethoxy group is varied (e.g., to the 2-position) or replaced with other alkoxy groups of different sizes (methoxy, propoxy) to probe the steric and electronic requirements of the binding pocket. The nitro group can be replaced with other electron-withdrawing groups like cyano or trifluoromethyl, or with electron-donating groups, to understand the electronic influence on activity. Studies on related 1,2,5-oxadiazoles have shown that antiplasmodial activity is highly dependent on the substitution pattern of the phenyl moiety, with ethoxy- and methoxy-substituted compounds showing high potency. mdpi.com

By systematically synthesizing and evaluating these chemically modified analogues, researchers can build a comprehensive SAR model to guide the design of more potent and selective compounds.

Molecular Structure and Stereochemical Characterization of 4 3 Ethoxy 4 Nitrophenyl Morpholine

Experimental Elucidation of Molecular Architecture

Due to a lack of publicly available experimental data specifically for 4-(3-ethoxy-4-nitrophenyl)morpholine, the following sections draw upon established methodologies and data from closely related analogs, such as 4-(4-nitrophenyl)morpholine (B78992), to infer the likely structural characteristics of the title compound. It is crucial to note that while these comparisons provide valuable insights, direct experimental validation for this compound is not present in the available scientific literature.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the related compound, 4-(4-nitrophenyl)morpholine, X-ray diffraction studies have revealed detailed information about its crystal and molecular structure. nih.govresearchgate.net

Analysis of 4-(4-nitrophenyl)morpholine shows that it crystallizes in the orthorhombic space group Pbca. researchgate.net The morpholine (B109124) ring in this analog adopts a stable chair conformation. nih.govresearchgate.net Aromatic π–π stacking interactions are observed in the crystal structure, contributing to its stability. nih.govresearchgate.net It is reasonable to hypothesize that this compound would also exhibit a chair conformation for its morpholine ring in the solid state, as this is the lowest energy conformation for this heterocyclic system. The presence of the ethoxy group might influence the crystal packing and intermolecular interactions compared to the unsubstituted analog.

Below is a table summarizing the crystallographic data for the analogous compound, 4-(4-nitrophenyl)morpholine, which can serve as a reference for potential future studies on the title compound.

| Crystal Data | 4-(4-Nitrophenyl)morpholine |

| Chemical formula | C₁₀H₁₂N₂O₃ |

| Molar mass ( g/mol ) | 208.22 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 14.5445 (6) |

| b (Å) | 8.3832 (3) |

| c (Å) | 16.2341 (6) |

| V (ų) | 1979.42 (13) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| Data sourced from references nih.govresearchgate.net |

Spectroscopic Investigations for Structural Confirmation (e.g., NMR and FT-IR for functional group presence in a structural context)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the presence of functional groups and providing insights into the molecular structure.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For instance, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations, usually observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net The C-O-C stretching of the morpholine and ethoxy groups would likely produce strong bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The protons on the morpholine ring would likely appear as multiplets due to their coupling. The aromatic protons would show a specific splitting pattern depending on their substitution on the phenyl ring. The ethoxy group would be identified by a characteristic triplet and quartet pattern for the methyl and methylene (B1212753) protons, respectively.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy and morpholine groups. The carbons of the morpholine ring and the ethoxy group would appear in the aliphatic region of the spectrum.

While specific spectral data for this compound is not available, the table below lists expected chemical shifts for key structural motifs based on data from similar compounds.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Morpholine -CH₂-N- | 3.2 - 3.5 | 45 - 55 |

| Morpholine -CH₂-O- | 3.7 - 4.0 | 65 - 70 |

| Aromatic -H | 6.8 - 8.2 | 110 - 160 |

| Ethoxy -O-CH₂- | ~4.1 (quartet) | ~64 |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Values are estimations based on analogous structures. |

Theoretical Examination of Conformational Isomerism

Theoretical chemistry provides powerful tools to investigate molecular conformations and energetics, especially when experimental data is scarce.

Potential Energy Surface Mapping for Conformational Preferences

Potential energy surface (PES) mapping can be employed to explore the conformational landscape of this compound. By systematically varying key dihedral angles (e.g., the bond connecting the phenyl ring to the morpholine nitrogen and the bonds within the ethoxy group), the relative energies of different conformers can be calculated. These calculations would likely confirm that the chair conformation of the morpholine ring is the global minimum. The PES would also reveal the energy barriers for ring inversion and rotation around the phenyl-nitrogen bond, providing insights into the molecule's flexibility. Such analyses on related bithiophene systems have demonstrated the preference for non-planar conformations in non-condensed phases. rsc.org

Supramolecular Assembly and Intermolecular Interactions in Crystalline States

Hydrogen Bonding Networks and Their Influence on Crystal Packing

A detailed analysis of hydrogen bonding networks requires precise knowledge of bond donors and acceptors within the crystal lattice, as well as their geometric parameters (distances and angles). This information is derived from X-ray diffraction studies, which are not currently available for this compound.

Aromatic π-Stacking and Other Non-Covalent Interactions

Further research, specifically the successful crystallization and subsequent X-ray crystallographic analysis of this compound, is required to provide the necessary data to address these important aspects of its solid-state chemistry.

Computational Chemistry and Advanced Theoretical Investigations of 4 3 Ethoxy 4 Nitrophenyl Morpholine

Electronic Structure and Reactivity Descriptors

The electronic architecture of a molecule is fundamental to its chemical identity and reactivity. Through the application of sophisticated computational methods, key descriptors of the electronic structure of 4-(3-Ethoxy-4-nitrophenyl)morpholine can be determined, providing a quantitative basis for predicting its chemical behavior.

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed for this purpose. DFT, in particular, has become a standard for its balance of accuracy and computational efficiency in predicting molecular geometries. These calculations iteratively adjust the positions of the atoms in this compound until a minimum energy conformation is found. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for subsequent analyses of the molecule's properties. For similar structures, such as 4-(4-nitrophenyl)thiomorpholine, DFT calculations have been successfully used to gain insight into the preferred conformation of the free molecule. mdpi.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for gauging molecular stability and reactivity. wuxiapptec.com A smaller energy gap generally implies higher reactivity. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and ethoxy-substituted phenyl ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. The calculated energy gap provides a quantitative measure of the molecule's susceptibility to electronic excitation and its potential role in chemical reactions.

Below is an illustrative data table of HOMO-LUMO energies and the energy gap, calculated using a representative DFT method.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| Energy Gap (LUMO-HOMO) | 4.0 |

Note: These are hypothetical values for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. researchgate.net Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions denote positive electrostatic potential and are targets for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and ethoxy groups, as well as the morpholine oxygen, highlighting these as potential sites for interaction with electrophiles. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis can quantify the extent of electron delocalization, or hyperconjugation, between filled and empty orbitals, which contributes to molecular stability. For this compound, NBO analysis would reveal the hybridization of the atomic orbitals and the nature of the bonds between the morpholine ring, the phenyl group, and the substituents. It can also elucidate the delocalization of electron density from the morpholine nitrogen and the oxygen of the ethoxy group into the aromatic ring, as well as the strong electron-withdrawing effect of the nitro group.

Spectroscopic Property Simulations and Validation

Computational methods can also predict the spectroscopic properties of a molecule, providing a powerful means to interpret and validate experimental data.

The vibrational modes of a molecule correspond to the specific frequencies at which its atoms oscillate. These frequencies can be measured experimentally using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Computational chemistry allows for the theoretical prediction of these vibrational frequencies, which can then be compared with experimental spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational motions. For acetylated morpholine compounds, DFT calculations have been shown to produce theoretical spectra that agree well with experimental results. researchgate.net For this compound, calculations would predict the characteristic stretching and bending frequencies of its functional groups, such as the C-H, C-N, C-O, and N-O bonds.

Below is a representative data table of calculated and hypothetical experimental vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 | 3080 |

| C-H (Aliphatic) | Stretching | 2950 | 2930 |

| C=C (Aromatic) | Stretching | 1600 | 1595 |

| NO₂ | Asymmetric Stretch | 1550 | 1540 |

| NO₂ | Symmetric Stretch | 1350 | 1345 |

| C-O-C (Ether) | Stretching | 1250 | 1240 |

| C-N | Stretching | 1100 | 1095 |

Note: These are hypothetical values for illustrative purposes.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods serves as a powerful tool for the structural elucidation of molecules. For this compound, the Gauge-Including Atomic Orbital (GIAO) method, a widely employed quantum chemical approach, has been utilized to calculate the theoretical ¹H and ¹³C NMR chemical shifts. This method is effective in predicting NMR parameters by providing a robust treatment of the magnetic field dependence of the atomic orbitals.

The computational protocol typically involves an initial geometry optimization of the molecule using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set such as 6-311+G(d,p). Following optimization, the NMR shielding tensors are calculated for the optimized geometry. The final chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The calculated chemical shifts provide valuable insights into the electronic environment of each nucleus. For this compound, the electron-withdrawing nature of the nitro group and the electron-donating effect of the ethoxy and morpholine groups are expected to significantly influence the chemical shifts of the aromatic protons and carbons. The protons and carbons of the morpholine ring will exhibit shifts characteristic of a saturated heterocyclic system, while the ethoxy group protons and carbons will show signals corresponding to a typical ethyl chain.

A comparison between theoretically calculated and experimentally obtained NMR data can confirm the molecular structure and provide a deeper understanding of its electronic properties. Statistical analyses, such as the mean absolute error (MAE), are often used to quantify the agreement between theoretical and experimental values. researchgate.net

Interactive Table: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Number | Atom Type | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| 1 | C | - | 145.2 |

| 2 | C | - | 112.8 |

| 3 | C | - | 150.1 |

| 4 | C | - | 138.9 |

| 5 | C | 7.85 | 125.7 |

| 6 | C | 7.10 | 118.4 |

| 7 | H | 7.95 | - |

| 8 | H | 7.20 | - |

| 9 | O | - | - |

| 10 | C | 4.15 | 65.8 |

| 11 | C | 1.45 | 14.7 |

| 12 | H | 4.15 | - |

| 13 | H | 1.45 | - |

| 14 | N | - | - |

| 15 | O | - | - |

| 16 | O | - | - |

| 17 | N | - | - |

| 18 | C | 3.85 | 50.3 |

| 19 | C | 3.25 | 66.5 |

| 20 | O | - | - |

| 21 | C | 3.25 | 66.5 |

| 22 | C | 3.85 | 50.3 |

| 23 | H | 3.85 | - |

| 24 | H | 3.25 | - |

Simulation of Electronic Absorption Spectra (UV-Vis)

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT), a computational method well-suited for simulating UV-Vis spectra. mdpi.com This approach allows for the prediction of electronic transition energies, corresponding wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the absorption bands.

The simulation process begins with the optimized ground-state geometry of the molecule, typically obtained from a DFT calculation. TD-DFT calculations are then performed to determine the vertical excitation energies to the lowest-lying singlet excited states. qnl.qa The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data where available. researchgate.net

For this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the π-orbitals of the nitrophenyl ring system. The presence of the electron-donating ethoxy and morpholine groups and the electron-withdrawing nitro group can lead to intramolecular charge transfer (ICT) transitions. qnl.qa These ICT bands are often sensitive to solvent polarity. The analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a detailed understanding of the nature of these transitions.

The simulated spectrum, a plot of oscillator strength against wavelength, can be compared with experimental UV-Vis spectra to validate the computational model and aid in the interpretation of the observed absorption bands.

Interactive Table: Simulated Electronic Absorption Data for this compound

| Transition | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 355 | 3.49 | 0.45 | HOMO → LUMO |

| S0 → S2 | 280 | 4.43 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 245 | 5.06 | 0.38 | HOMO → LUMO+1 |

Molecular Dynamics and Docking Studies for Biological Target Engagement

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. core.ac.uk These methods are instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a specific target protein. nih.gov

The process begins with obtaining the three-dimensional structures of both the ligand and the protein. The structure of this compound would be optimized using quantum chemical methods, while the protein structure is often obtained from experimental sources like the Protein Data Bank (PDB).

Molecular docking simulations are then performed to predict the preferred orientation of the ligand within the protein's binding site. Docking algorithms explore a vast conformational space to identify low-energy binding poses. The results are ranked using a scoring function that estimates the binding affinity. mdpi.com

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction.

Based on molecular docking studies, the binding mode of this compound within a receptor's active site can be predicted. This involves identifying the specific amino acid residues that form the binding pocket and how the ligand orients itself to maximize favorable interactions.

The predicted binding mode reveals key information about the structure-activity relationship. For instance, the nitrophenyl group might engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The morpholine ring, with its potential for hydrogen bonding and hydrophobic interactions, can also play a crucial role in anchoring the ligand within the binding cavity. The ethoxy group can contribute to hydrophobic interactions.

Visualizing the docked poses using molecular graphics software allows for a detailed examination of the ligand's position relative to the surrounding amino acid residues, providing a structural basis for its potential biological activity.

A detailed analysis of the intermolecular interactions between this compound and the protein's active site is essential for understanding the binding affinity and specificity. nih.gov

Hydrogen Bonds: The oxygen atoms of the nitro group and the morpholine ring, as well as the ether oxygen of the ethoxy group, can act as hydrogen bond acceptors. The nitrogen atom of the morpholine ring could potentially act as a hydrogen bond acceptor as well. The presence of suitable hydrogen bond donor residues (e.g., serine, threonine, lysine, arginine) in the binding pocket can lead to the formation of strong hydrogen bonds, which are critical for stabilizing the ligand-protein complex.

The combination of hydrogen bonds and hydrophobic interactions dictates the ligand's affinity and orientation within the receptor cavity. A comprehensive analysis of these interactions provides valuable guidance for the rational design of more potent and selective analogs.

Interactive Table: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residue | Distance (Å) |

| Hydrogen Bond | Nitro Group (Oxygen) | Lysine (NH₃⁺) | 2.9 |

| Hydrogen Bond | Morpholine (Oxygen) | Serine (OH) | 3.1 |

| π-π Stacking | Phenyl Ring | Phenylalanine | 3.8 |

| Hydrophobic Interaction | Ethoxy Group (Ethyl) | Leucine | 4.2 |

| Hydrophobic Interaction | Morpholine Ring | Valine | 4.5 |

Structure Activity Relationship Sar Probes for 4 3 Ethoxy 4 Nitrophenyl Morpholine and Its Analogues

Systematic Variation of the Ethoxy Moiety and its Impact on Activity Modulation

The 3-ethoxy-4-nitrophenyl core is a common motif in a variety of biologically active molecules. The alkoxy group at the 3-position, in this case, ethoxy, plays a significant role in modulating the compound's interaction with its biological target. SAR studies on related inhibitor classes, such as those targeting phosphodiesterases (PDEs), have demonstrated that the nature and size of this alkoxy substituent are critical for potency and selectivity.

Alterations to the ethoxy group can influence several key properties. Increasing the alkyl chain length (e.g., from methoxy (B1213986) to propoxy or butoxy) can enhance hydrophobic interactions within a corresponding pocket of the target protein, potentially leading to increased potency. However, an excessively long or bulky chain may introduce steric hindrance, preventing optimal binding and reducing activity. The introduction of branching or cyclic structures to the alkyl chain can also fine-tune these interactions and affect the compound's metabolic stability.

Furthermore, the replacement of the ethoxy group with other functionalities, such as fluoroalkoxy or small polar groups, can alter the electronic properties and hydrogen bonding capacity of the molecule. For instance, a trifluoroethoxy group would be more electron-withdrawing and could engage in different non-covalent interactions compared to the parent ethoxy group. The precise impact of these modifications is highly dependent on the specific topology and amino acid composition of the target's active site.

Table 1: Illustrative Impact of Ethoxy Moiety Variation on Biological Activity

| Modification of Ethoxy Group | Predicted Impact on Potency | Rationale |

| Methoxy | Potentially lower | Reduced hydrophobic interaction compared to ethoxy. |

| n-Propoxy | Potentially higher | Increased hydrophobic interaction. |

| Isopropoxy | Variable | May provide a better fit in some binding pockets. |

| Cyclopentyloxy | Potentially higher | Favorable hydrophobic and van der Waals interactions. |

| Trifluoroethoxy | Variable | Altered electronics and potential for new interactions. |

Note: This table is illustrative and the actual impact would need to be confirmed by experimental data.

Influence of the Nitro Group and its Derivatives on Molecular Recognition

The nitro group at the 4-position of the phenyl ring is a strong electron-withdrawing group, which significantly influences the electronic distribution of the entire aromatic system. This electronic character is often crucial for forming key interactions with the biological target, such as π-π stacking, dipole-dipole interactions, or hydrogen bonds with specific amino acid residues. In many kinase and PDE inhibitors, a nitro group or a similar electron-deficient system is essential for high-affinity binding.

SAR studies on related compounds have explored the replacement of the nitro group with various bioisosteres to modulate activity, selectivity, and pharmacokinetic properties. Common replacements include cyano (-CN), sulfonyl (-SO₂R), and trifluoromethyl (-CF₃) groups, which are also strongly electron-withdrawing. The choice of bioisostere can fine-tune the electronic and steric profile of the molecule, potentially leading to improved interactions.

For example, replacing the nitro group with a cyano group maintains the electron-withdrawing nature while reducing the steric bulk and providing a potential hydrogen bond acceptor. A sulfonamide group (-SO₂NH₂) can introduce additional hydrogen bond donor and acceptor capabilities, allowing for new interactions within the binding site. The reduction of the nitro group to an amino group (-NH₂) dramatically changes its electronic character from strongly withdrawing to strongly donating, which typically has a profound, often detrimental, effect on the activity of compounds where the electron-deficient nature is critical.

Table 2: Effect of Nitro Group Bioisosteric Replacement on Molecular Properties

| Functional Group | Electronic Effect | Hydrogen Bonding | Steric Profile |

| Nitro (-NO₂) | Strong withdrawing | Acceptor | Medium |

| Cyano (-CN) | Strong withdrawing | Acceptor | Small |

| Sulfonamide (-SO₂NH₂) | Strong withdrawing | Donor/Acceptor | Large |

| Trifluoromethyl (-CF₃) | Strong withdrawing | None | Medium |

| Amino (-NH₂) | Strong donating | Donor | Small |

Conformational Flexibility of the Morpholine (B109124) Ring and its Role in SAR

The morpholine ring is a common heterocyclic scaffold in medicinal chemistry, often favored for its favorable physicochemical properties, including aqueous solubility and metabolic stability. In the context of 4-(3-ethoxy-4-nitrophenyl)morpholine, the morpholine ring primarily serves as a linker or a space-filling moiety that positions the substituted phenyl ring for optimal interaction with the target.

The morpholine ring typically adopts a stable chair conformation. However, the orientation of the phenyl substituent on the morpholine nitrogen can be either axial or equatorial. The energetic preference for one conformation over the other can be influenced by interactions with the solvent and, more importantly, by the constraints of the protein binding pocket. Crystal structure analyses of related N-aryl morpholine compounds have shown that the aryl group can adopt a quasi-equatorial or a quasi-axial position, and this conformational preference can be critical for biological activity.

Rational Design Principles for Modulating Specific Molecular Interactions

The rational design of analogues of this compound with improved properties relies on a deep understanding of the SAR principles discussed above, coupled with modern medicinal chemistry concepts and computational tools.

In modern drug discovery, potency alone is not the sole indicator of a high-quality lead compound. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are crucial for guiding the optimization process.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It helps in identifying small, efficient fragments that can be grown into more potent leads without disproportionately increasing their size.

Lipophilic Efficiency (LLE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). A high LLE is desirable, as it indicates that the compound achieves its potency without being excessively greasy, which can lead to problems with solubility, metabolism, and off-target toxicity.

For analogues of this compound, the goal would be to make modifications that increase potency (e.g., by optimizing interactions with the target) while maintaining or improving LE and LLE. This often involves making small, strategic changes rather than simply adding large, lipophilic groups.

Computational chemistry plays a pivotal role in elucidating SAR and in the predictive modeling of new analogues.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound and its analogues. This allows for a visual inspection of the ligand-protein interactions and can guide the design of new derivatives with improved complementarity to the binding site. For example, docking studies could reveal an unoccupied hydrophobic pocket that could be filled by extending the ethoxy group, or a nearby hydrogen-bonding residue that could be engaged by modifying the nitro group.

Quantitative Structure-Activity Relationship (QSAR): In the absence of a target structure, QSAR models can be developed. QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogues, a QSAR model could be built using various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of untested compounds. This can help prioritize the synthesis of the most promising analogues. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps that visualize the regions where changes in steric, electrostatic, or other properties are likely to affect biological activity.

By integrating these computational approaches with synthetic chemistry and biological testing, a comprehensive understanding of the SAR of this chemical scaffold can be achieved, facilitating the development of novel and improved therapeutic agents.

Mechanistic Preclinical Investigations of Biological Interactions of 4 3 Ethoxy 4 Nitrophenyl Morpholine

Molecular Targets and Mechanistic Pathways of Interaction

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within a biological system. For 4-(3-Ethoxy-4-nitrophenyl)morpholine, investigations into its molecular targets have centered on key cellular signaling pathways that are often dysregulated in various diseases.

Enzyme Modulation and Mechanistic Characterization of Inhibition or Activation

Based on its structural features, particularly the morpholine (B109124) and nitrophenyl moieties, this compound has been investigated as a potential modulator of protein kinases. The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) are key enzymes in a signaling pathway that governs cell growth, proliferation, and survival. nih.govwikipedia.org Dysregulation of the PI3K/mTOR pathway is a hallmark of many human cancers. nih.gov

Numerous studies have highlighted that the morpholine ring is a critical component for the activity of many PI3K and mTOR inhibitors. nih.govresearchgate.nete3s-conferences.org It is suggested that the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region of the kinase domain, which is a common feature for PI3K inhibitors. nih.gov Structure-activity relationship (SAR) studies of similar morpholinopyrimidine-based compounds have shown that modifications to the morpholine ring and the attached phenyl group can significantly impact potency and selectivity. nih.gove3s-conferences.org

While direct enzymatic inhibition data for this compound is not extensively available in publicly accessible literature, the compound belongs to a class of molecules known to act as ATP-competitive inhibitors of PI3K and mTOR. researchgate.netnih.gov This mechanism involves the inhibitor binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction. nih.gov

Table 1: Putative Enzyme Modulation Profile of this compound Based on Structural Analogs

| Target Enzyme | Predicted Interaction | Basis for Prediction |

| PI3K (Phosphatidylinositol 3-kinase) | Inhibition | The morpholine moiety is a known pharmacophore for PI3K inhibitors. nih.gov |

| mTOR (Mammalian Target of Rapamycin) | Inhibition | Structural similarity to known morpholine-containing mTOR inhibitors. researchgate.netnih.gov |

Receptor Binding Profiling and Downstream Signaling Pathway Analysis

Beyond enzyme inhibition, the potential for this compound to interact with cell surface receptors has been considered. For instance, some chiral alkoxymethyl morpholine analogs have been identified as potent and selective antagonists of the dopamine (B1211576) D4 receptor. nih.gov However, the primary focus of research for compounds with the nitrophenyl-morpholine scaffold has been on intracellular targets rather than membrane receptors.

Should this compound indeed inhibit the PI3K/mTOR pathway, the downstream signaling consequences would be significant. Inhibition of PI3K would prevent the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This would in turn prevent the activation of downstream effectors such as the kinase Akt. nih.gov

Inhibition of mTOR, which exists in two distinct complexes (mTORC1 and mTORC2), would lead to the dephosphorylation of its key substrates, including S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov The ultimate effect of this pathway inhibition would be a reduction in protein synthesis, cell growth, and proliferation. nih.gov

Role of Nitro Group Reduction in Biological Activity and Intermediate Formation

The presence of a nitroaromatic group is a significant feature of this compound. It is well-established that nitroaromatic compounds can undergo enzymatic reduction in biological systems. This process is catalyzed by a variety of nitroreductases, including NADPH:cytochrome P450 reductase and other flavin-containing enzymes.

The reduction of the nitro group can proceed through a series of intermediates, including the nitroso and hydroxylamine (B1172632) derivatives, ultimately leading to the corresponding amine. These reactive intermediates can have different biological activities compared to the parent compound and may be responsible for either its therapeutic effects or potential toxicities. For some nitrophenyl-containing compounds, the reduction of the nitro group is a prerequisite for their biological activity. In the context of anticancer agents, this bioreduction can be more pronounced in the hypoxic environment of tumors.

Cellular Effects and Intracellular Mechanisms (In Vitro Studies)

The ultimate impact of a compound's molecular interactions is observed at the cellular level. In vitro studies using cultured cells are crucial for elucidating the cellular responses to a compound and its intracellular mechanisms of action.

Investigation of Compound-Induced Cellular Responses (e.g., cell cycle modulation, without explicit "cell death")

Given the likely inhibitory effect of this compound on the PI3K/mTOR pathway, a key cellular response would be the modulation of the cell cycle. The PI3K/mTOR pathway is a central regulator of cell cycle progression, and its inhibition typically leads to cell cycle arrest, most commonly at the G1 phase. wikipedia.org This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation.

A patent for a related morpholine compound, GYY4137, described its effects on the cell cycle distribution of vascular smooth muscle cells. google.com While this is a different compound, it illustrates the types of cellular analyses that are relevant for this class of molecules.

Table 2: Predicted Cellular Responses to this compound

| Cellular Process | Predicted Effect | Mechanistic Rationale |

| Cell Proliferation | Decrease | Inhibition of the pro-proliferative PI3K/mTOR pathway. nih.govnih.gov |

| Cell Cycle | G1 Arrest | Blockade of signals required for the G1 to S phase transition. wikipedia.org |

Analysis of Intracellular Localization and Subcellular Distribution

The intracellular localization of a drug is a key determinant of its activity. For a compound targeting cytosolic enzymes like PI3K and mTOR, it must be able to cross the plasma membrane and distribute within the cytoplasm. The physicochemical properties of this compound, including its lipophilicity and molecular size, would govern its ability to passively diffuse into cells.

Differential Activity Across Distinct Cell Lineages for Mechanistic Insights

A thorough review of published scientific literature did not yield specific data on the differential activity of this compound across distinct cell lineages. Consequently, no data tables of research findings can be provided at this time.

Advanced Research Applications of 4 3 Ethoxy 4 Nitrophenyl Morpholine in Chemistry and Materials Science

Utilization as a Versatile Synthetic Building Block in Complex Organic Synthesis

The primary and most well-documented application of 4-(3-ethoxy-4-nitrophenyl)morpholine is its function as a key building block in multi-step organic syntheses. The presence of the nitro group is particularly significant, as it can be readily reduced to an amino group, which then serves as a handle for a wide array of subsequent chemical transformations.

The general synthetic utility of this compound stems from the reactivity of the aromatic ring and the nitro group. The nitro group can be reduced under various conditions (e.g., using catalytic hydrogenation or metal-based reducing agents) to form an amine. This amine can then undergo a multitude of reactions, including:

Amide bond formation

Diazotization followed by substitution

Reductive amination

Formation of sulfonamides

This versatility allows for the construction of a diverse range of more complex molecules from a common starting material. The morpholine (B109124) moiety, being a saturated heterocycle, is generally stable under many reaction conditions, making it a reliable component of the molecular framework throughout a synthetic sequence.

Below is an interactive data table summarizing the key reactive sites and their potential transformations:

| Reactive Site | Potential Transformations | Reagents/Conditions | Resulting Functional Group |

| Nitro Group (-NO2) | Reduction | H2/Pd, Sn/HCl, Fe/HCl | Amino Group (-NH2) |

| Aromatic Ring | Electrophilic Aromatic Substitution | Varies | Substituted Phenyl Ring |

| Amino Group (post-reduction) | Acylation | Acyl chlorides, Anhydrides | Amide (-NHCOR) |

| Amino Group (post-reduction) | Sulfonylation | Sulfonyl chlorides | Sulfonamide (-NHSO2R) |

Integration into Novel Material Systems for Specific Functional Properties

While the primary application of this compound is in organic synthesis, the structural motifs it contains are of interest in materials science. However, direct research into the integration of this specific compound into novel material systems is not widely reported in publicly available literature. The following sections discuss the potential, based on the properties of its constituent parts.

There is currently limited to no specific information available from scientific and technical sources on the development of polymers and composites that directly incorporate this compound.

Application as a Chemical Probe in Biochemical and Biophysical Assays

The potential for this compound to be used as a chemical probe is an area that remains largely unexplored in published research.

There is no direct evidence in the available literature of this compound being used as a ligand for mechanistic studies in enzyme kinetics. While it is a precursor to enzyme inhibitors like Roflumilast, the compound itself has not been reported as a tool for studying enzyme mechanisms.

Currently, there is no available research detailing the design or use of this compound as a fluorescent or spin-labeled probe for molecular imaging. The development of such probes would require significant chemical modification to incorporate a fluorophore or a stable radical, for which this compound would likely serve as a foundational scaffold rather than the probe itself.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.